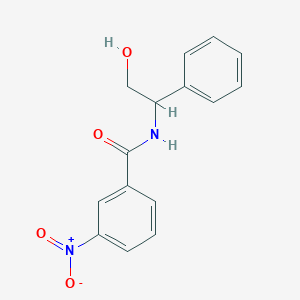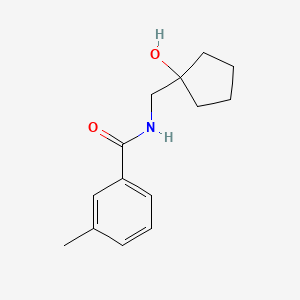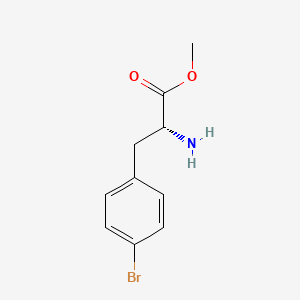
Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-Boc-piperidine-4-carboxylate is a heterocyclic building block . It’s also known as Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate, Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester .
Synthesis Analysis
While specific synthesis information for your compound is not available, there are general methods for synthesizing similar compounds. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl N-Boc-piperidine-4-carboxylate, has an empirical formula of C13H23NO4 .
Chemical Reactions Analysis
In general, piperidines can undergo a variety of reactions. For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
Physical And Chemical Properties Analysis
For a similar compound, Ethyl N-Boc-piperidine-4-carboxylate, the refractive index is 1.458, the boiling point is 120-135 °C/0.5 mmHg, and the density is 1.046 g/mL at 25 °C .
Applications De Recherche Scientifique
Synthesis and Polymer Applications
A foundational aspect of research on compounds like Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride involves their synthesis and potential applications in creating novel polymers. Studies have focused on synthesizing novel ethylenes and copolymerizing them with styrene to explore their utility in various industrial applications. For example, Hussain et al. (2019) discussed the synthesis of ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene, highlighting the potential for creating new materials with specific properties (Hussain et al., 2019).
Molecular Structure Analysis
Understanding the molecular and crystal structure of compounds similar to Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is crucial for their application in medicinal chemistry and material science. Kaur et al. (2012) provided insights into the crystal and molecular structures of related compounds, which can aid in the development of new drugs and materials with enhanced properties (Kaur et al., 2012).
Anticancer Agent Development
Another significant area of research is the exploration of compounds for potential therapeutic applications, such as anticancer agents. Rehman et al. (2018) discussed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showcasing the potential medicinal applications of these compounds (Rehman et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4.ClH/c1-2-22-17(21)13-7-9-19(10-8-13)11-15(20)12-23-16-5-3-14(18)4-6-16;/h3-6,13,15,20H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHIFOAVNZFTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2433408.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2433410.png)





![4-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]butan-2-one](/img/structure/B2433417.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2433423.png)
![Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate](/img/structure/B2433426.png)

![N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2433428.png)